Cas no 16721-39-4 (2-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-, (1R,6R)-rel-)

2-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-, (1R,6R)-rel- structure
16721-39-4 structure
Nome do Produto:2-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-, (1R,6R)-rel-
N.o CAS:16721-39-4
MF:C10H18O
MW:154.249323368073
CID:121839
PubChem ID:85568

2-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-, (1R,6R)-rel- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-, (1R,6R)-rel-
    • trans-6-(isopropyl)-3-methylcyclohex-2-en-1-ol
    • (1R,6R)-6-Isopropyl-3-methylcyclohex-2-enol, rel-
    • (E)-Piperitol acetate
    • 6-Isopropyl-3-methyl-2-cyclohexen-1-ol, (E)-
    • E-Piperitol
    • Piperitol, trans-
    • p-Menth-1-en-3-ol, trans-
    • trans-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-ol
    • trans-Piperitol
    • trans-Piperitol (trans-p-menth-1-en-3-ol)
    • trans-p-Menth-1-en-3-ol
    • piperitol,trans-p-menth-1-en-3-ol
    • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, (1R-trans)-
    • CHEBI:60
    • UNII-F3D9SL651T
    • (1r)-trans-6-isopropyl-3-methyl-cyclohex-2-enol
    • (+)-trans-Piperitenol
    • (+/-)-TRANS-PIPERITOL
    • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, trans-
    • (+-)-trans-Piperitol
    • (3R,4R)-Piperitol
    • P-MENTH-1-EN-3-OL, TRANS-(+)-
    • F3D9SL651T
    • 2-cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-,(1r,6r)-rel-
    • 65733-28-0
    • C03039
    • UNII-BLT1PGO03M
    • (+)-TRANS-PIPERITOL
    • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, (1R,6R)-rel-
    • Q27105215
    • (1R,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol
    • 16721-39-4
    • p-Menth-1-en-3-ol, trans-(+/-)-
    • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, (1R,6R)-
    • FEMA NO. 3179, TRANS-(+/-)-
    • (1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol
    • BLT1PGO03M
    • p-Menth-1-en-3-ol, trans-(+-)-
    • FEMA NO. 3179, TRANS-(+)-
    • FEMA No. 3179, trans-(+-)-
    • EINECS 240-777-5
    • DTXSID50884933
    • Inchi: InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10+/m1/s1
    • Chave InChI: HPOHAUWWDDPHRS-ZJUUUORDSA-N
    • SMILES: CC([C@H]1CCC(C)=C[C@@H]1O)C

Propriedades Computadas

  • Massa Exacta: 154.136
  • Massa monoisotópica: 154.136
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 158
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.1
  • Superfície polar topológica: 20.2A^2

Propriedades Experimentais

  • Densidade: 0.924
  • Ponto de ebulição: 222.7°Cat760mmHg
  • Ponto de Flash: 89.8°C
  • Índice de Refracção: 1.48
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